molecular formula C21H27N5O B5562892 8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5562892
M. Wt: 365.5 g/mol
InChI Key: QPQFUJYYJOAHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR8 Antagonists and Chemokine-mediated Diseases

The compound has been studied for its potential as a CCR8 antagonist, which can be useful in treating chemokine-mediated diseases. Research highlights its application in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores its therapeutic potential in immunological and inflammatory diseases (Norman, 2007).

Drug Discovery and Natural Product Inspired Scaffolds

In drug discovery, the compound's structure has inspired the design of novel spiro scaffolds, akin to bioactive natural products like histrionicotoxins. Its versatility as a building block for lead generation libraries in pharmaceutical research underscores its significance. The spiro scaffolds designed for ease of conversion into diverse therapeutic agents indicate its broad applicability in medicinal chemistry (Jenkins et al., 2009).

Spirocyclization Techniques

Research into spirocyclization techniques for synthesizing 3,9-diazaspiro[5.5]undecane derivatives showcases the compound's relevance in chemical synthesis. These techniques enable the efficient creation of complex structures, highlighting the compound's utility in advancing synthetic methodologies (Parameswarappa & Pigge, 2011).

Biological Activities and Therapeutic Potential

The compound is part of a class of 1,9-diazaspiro[5.5]undecanes, noted for their potential in treating a variety of conditions, including obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. This highlights its wide-ranging therapeutic potential across different medical fields (Blanco‐Ania et al., 2017).

Synthesis and Antibacterial Agents

Furthermore, the compound's structural features have inspired the synthesis of fluoroquinolone antibacterials, demonstrating potent activity against Gram-positive and Gram-negative bacteria. This application is crucial in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Culbertson et al., 1990).

Properties

IUPAC Name

8-(6-aminopyrimidin-4-yl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c22-18-13-19(24-16-23-18)25-11-4-9-21(14-25)10-7-20(27)26(15-21)12-8-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQFUJYYJOAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)C4=NC=NC(=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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